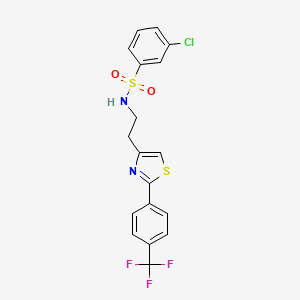

3-氯-N-(2-(2-(4-(三氟甲基)苯基)噻唑-4-基)乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

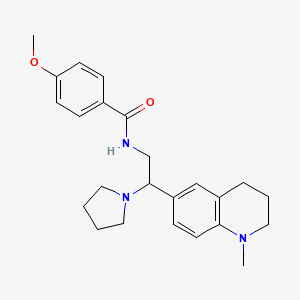

The compound 3-chloro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities, including anticancer and enzyme inhibition properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various benzenesulfonamide derivatives with similar structural features, such as the presence of a thiazole ring and a trifluoromethyl group, which are known to influence biological activity .

Synthesis Analysis

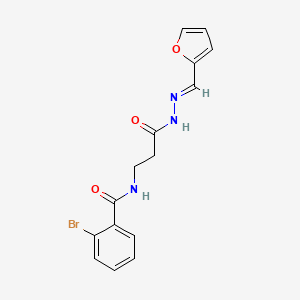

The synthesis of benzenesulfonamide derivatives typically involves the reaction of amines with appropriate reagents to introduce the desired substituents on the benzene ring. For instance, aminoguanidines were reacted with phenylglyoxal hydrate to synthesize a series of benzenesulfonamide derivatives . Another synthesis route started from substituted benzaldehydes to prepare key intermediates, which were then reacted with 4-hydrazinobenzenesulfonamide . These methods highlight the versatility in synthesizing benzenesulfonamide derivatives, which could be applied to the synthesis of the compound .

Molecular Structure Analysis

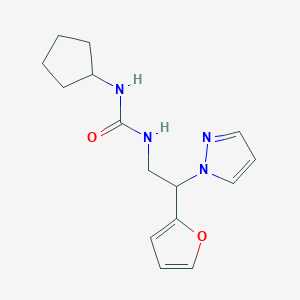

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the presence of a naphthyl moiety significantly contributed to the anticancer activity of certain analogues . The crystal structure of a dichlorobenzenesulfonamide derivative revealed the importance of intramolecular hydrogen bonding and the orientation of substituents for the stability of the crystalline form . These insights into molecular structure can be extrapolated to understand the structural requirements for the activity of the compound .

Chemical Reactions Analysis

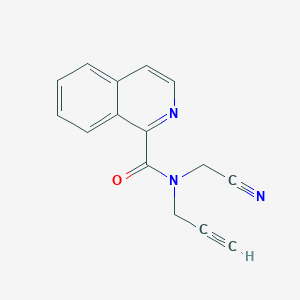

Benzenesulfonamide derivatives can undergo various chemical reactions, which are essential for their biological function. For instance, the introduction of a 4-CF3-C6H4 moiety in certain derivatives increased metabolic stability . The reactivity of these compounds can also be tailored by introducing different substituents, as seen in the synthesis of various derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect these properties. For example, the introduction of a 4-CF3-C6H4 moiety not only increased metabolic stability but also could influence other properties like solubility and reactivity . The tautomeric forms of a dichlorobenzenesulfonamide derivative also highlight the importance of molecular structure in determining physical properties .

科学研究应用

农用化学品和作物保护

医药

功能材料

抗炎和镇痛活性

药物开发

化学动力学和微反应器技术

作用机制

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have a wide range of biological activities . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, inducing different biological effects . The orientation of the thiazole ring towards the target site and the molecular electrostatic potential (MEP) surface of the thiazole ring play significant roles in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The downstream effects would depend on the specific pathway and target involved.

Result of Action

Thiazole derivatives are known to induce various biological effects depending on their specific targets .

属性

IUPAC Name |

3-chloro-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClF3N2O2S2/c19-14-2-1-3-16(10-14)28(25,26)23-9-8-15-11-27-17(24-15)12-4-6-13(7-5-12)18(20,21)22/h1-7,10-11,23H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFBHOXIJSXGTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClF3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chlorophenyl)methylamino]butan-1-ol](/img/structure/B2553736.png)

![2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione](/img/structure/B2553738.png)

![ethyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2553745.png)